1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine

Medicinal Chemistry Scaffold Hopping Physicochemical Properties

This 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS 90012-81-0) is a critical 3-deazapurine heterocyclic building block featuring a fused imidazole-pyridine core with a reactive primary amine at C4 and an N1-methyl group. It enables efficient diversification for focused kinase inhibitor libraries and serves as a purine bioisostere for nucleoside/nucleotide analog design. Procure this ≥97% pure intermediate to accelerate your medicinal chemistry SAR campaigns with a scaffold that balances favorable lipophilicity (XLogP3-AA = 0) and synthetic versatility.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 90012-81-0
Cat. No. B11924339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine
CAS90012-81-0
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=CN=C2N
InChIInChI=1S/C7H8N4/c1-11-4-10-6-5(11)2-3-9-7(6)8/h2-4H,1H3,(H2,8,9)
InChIKeyDFKHYTGKBCFLGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS 90012-81-0): Key Identity and Procurement Specifications


1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS 90012-81-0) is a heterocyclic small molecule belonging to the imidazo[4,5-c]pyridine class, which is recognized as a 3-deazapurine scaffold [1]. Its structure consists of a fused imidazole-pyridine bicyclic core with a methyl group at the N1 position and a primary amine at the C4 position [2]. For procurement purposes, the compound has a molecular formula of C7H8N4, a molecular weight of 148.17 g/mol, and is commercially available with a specified purity of ≥97% .

Why 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS 90012-81-0) Cannot Be Replaced by General Imidazopyridine Analogs


Substitution with a generic imidazopyridine or a simple purine analog is not scientifically valid for this specific CAS number. The 1-methyl substitution on the imidazole ring and the presence of the primary amine at the C4 position are critical for the compound's utility as a versatile synthetic intermediate [1]. The exocyclic amine serves as a key functional handle for further derivatization, enabling the introduction of diverse functional groups and linkers [2]. Furthermore, the imidazo[4,5-c]pyridine core is a specific 3-deazapurine isomer, and its regioisomers (e.g., imidazo[4,5-b]pyridine) exhibit different chemical and biological properties [1]. Therefore, using an alternative scaffold or an unsubstituted analog would result in a different molecular entity with altered reactivity, binding profiles, and downstream experimental outcomes.

Quantitative Differentiation Guide for 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS 90012-81-0)


Structural and Physicochemical Differentiation: 1-Methyl vs. Unsubstituted Imidazo[4,5-c]pyridine Core

The presence of a methyl group at the N1 position in 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine differentiates it from the unsubstituted 1H-imidazo[4,5-c]pyridin-4-amine (CAS 6811-77-4) [1]. This methylation is a key structural feature that distinguishes it from the broader class of immunomodulatory imidazo[4,5-c]pyridin-4-amines, which often require specific alkyl substitutions (e.g., 2-methylpropyl, n-butyl) at the N1 position for optimal interferon-alpha induction [2].

Medicinal Chemistry Scaffold Hopping Physicochemical Properties

Commercial Availability: Defined Purity Threshold for Reliable Experimentation

Reputable vendors specify a purity of ≥97% for 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS 90012-81-0) . This defined purity threshold ensures that procurement decisions are based on a verifiable quality metric, in contrast to purchasing the compound from sources that do not provide a certificate of analysis or specify a lower purity, which can introduce unknown variables and compromise experimental reproducibility.

Procurement Chemical Synthesis Quality Control

Scaffold Differentiation: 3-Deazapurine Core vs. Other Purine Isosteres

The imidazo[4,5-c]pyridine core of the target compound is a 3-deazapurine, which differentiates it from other purine isosteres like 1-deazapurines (imidazo[4,5-b]pyridines) and 7-deazapurines (pyrrolo[2,3-d]pyrimidines) [1]. This specific 3-deaza modification alters the hydrogen-bonding pattern and electronic distribution of the purine ring system. The compound's computed XLogP3-AA value of 0 reflects a balance of lipophilicity and hydrophilicity that is distinct from more lipophilic analogs [2].

Medicinal Chemistry Bioisosteres Kinase Inhibitors

Primary Research and Industrial Applications for 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS 90012-81-0)


Synthetic Intermediate for Targeted Kinase Inhibitor Libraries

The compound serves as a versatile core scaffold for the synthesis of focused kinase inhibitor libraries. The primary amine at the C4 position is a critical functional group for introducing diverse pharmacophores and linkers [1]. This makes it an essential building block for medicinal chemists exploring novel chemical space around the 3-deazapurine core [2].

Purine Bioisostere in Nucleoside and Nucleotide Analog Design

Due to its structural relationship as a 3-deazapurine analog, this compound can be utilized as a bioisostere for purines in the design of nucleoside and nucleotide analogs [2]. This application is particularly relevant for projects aiming to modulate enzymatic targets that recognize purine-containing substrates, such as kinases, polymerases, and other ATP-dependent proteins [3].

Scaffold for Optimizing Physicochemical and ADME Properties

The imidazo[4,5-c]pyridine core, with its balanced lipophilicity (XLogP3-AA = 0) [4], provides a favorable starting point for optimizing the physicochemical and ADME properties of lead compounds. The N1-methyl group offers a point of diversification for further SAR studies [1].

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